molecular formula C16H22N4O7S B15125730 Glutathione sulfinanilide

Glutathione sulfinanilide

Cat. No.: B15125730
M. Wt: 414.4 g/mol
InChI Key: JELPTFJLWYRACG-UHFFFAOYSA-N
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Description

Glutathione sulfinanilide is a hydrophilic derivative of the protein tyrosine phosphatase inhibitor phenylarsine oxide. It is known for its ability to inhibit angiogenesis and tumor growth . The compound has a molecular weight of 414.43 and a chemical formula of C16H22N4O7S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfinanilide typically involves the reaction of glutathione with nitroso arenes. This reaction proceeds through parallel pathways, producing N-arylhydroxylamine and glutathione disulfide or a sulfinanilide adduct . The reaction conditions often include maintaining a constant pH and buffer concentration to ensure the formation of the desired products .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to those used in laboratory settings, with careful control of reaction conditions to maximize yield and purity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to glutathione sulfinanilide include phenylarsine oxide and other derivatives of glutathione . These compounds share similar chemical structures and biological activities.

Uniqueness: This compound is unique due to its hydrophilic nature and its specific ability to inhibit protein tyrosine phosphatase . This makes it particularly useful in research focused on angiogenesis and tumor growth inhibition.

Properties

Molecular Formula

C16H22N4O7S

Molecular Weight

414.4 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-phenylsulfinamoylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26)

InChI Key

JELPTFJLWYRACG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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